![molecular formula C20H21F3N4O4 B2870558 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338748-63-3](/img/structure/B2870558.png)
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
The compound “2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the molecular formula C20H21F3N4O4 . It has a molar mass of 438.4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H22N4O4/c24-19 (20-16-4-2-1-3-5-16)27-15-14-21-10-12-22 (13-11-21)17-6-8-18 (9-7-17)23 (25)26/h1-9H,10-15H2, (H,20,24) .Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
- Researchers have explored the antiviral potential of derivatives containing the indole nucleus. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- The compound 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate (NPDM) has been evaluated for its antibacterial properties. Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined against MRSA and Staphylococcus aureus strains .
- Novel 4-nitrophenylpiperazine derivatives were designed as potential tyrosinase inhibitors. These compounds hold promise in addressing conditions related to tyrosinase activity .
- Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , exhibited anti-inflammatory and analgesic effects .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
- 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol serves as a key intermediate in the synthesis of triazole medicines, including itraconazole, used to treat deep-seated fungal infections. It also inhibits endothelial cell proliferation .
Antiviral Activity
Antibacterial Efficacy
Tyrosinase Inhibition
Anti-Inflammatory and Analgesic Activities
Antitubercular Potential
Inhibitor of Endothelial Cell Proliferation
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , a key enzyme involved in the synthesis of melanin . Tyrosinases are widely distributed enzymes found in various organisms, including bacteria, fungi, insects, plants, and mammals . They play a crucial role in regulating the synthetic pathway of melanin formation, a process involved in pigmentation and other essential biological functions .
Mode of Action
The compound interacts with tyrosinase, inhibiting its enzymatic activity . Specifically, it exhibits a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM . Enzyme kinetics analysis revealed that the compound displays mixed inhibition of the tyrosinase enzymatic reaction .
Biochemical Pathways
Tyrosinases are the key enzyme that catalyzes the conversion of the substrate tyrosine into the intermediate products l-dopa and o-quinone (dopaquinone), which is further oxidized into eumelanin and pheomelanin through other interrelated enzymatic and non-enzymatic reactions . By inhibiting tyrosinase, the compound disrupts the melanin synthesis pathway, potentially leading to reduced melanin production.
Result of Action
The inhibition of tyrosinase by the compound could lead to a decrease in melanin production. This could have potential applications in treating conditions associated with abnormal melanin production, such as hyperpigmentation disorders .
properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O4/c21-20(22,23)15-2-1-3-16(14-15)24-19(28)31-13-12-25-8-10-26(11-9-25)17-4-6-18(7-5-17)27(29)30/h1-7,14H,8-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQZBWVOBHXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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